![molecular formula C16H13F2N5O3S B6562398 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide CAS No. 946360-47-0](/img/structure/B6562398.png)
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide
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Overview
Description
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide is a synthetic organic compound notable for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. The presence of functional groups such as the tetrazole ring, difluorophenyl group, and methanesulfonylbenzamide moiety endows this compound with unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide generally involves a multi-step reaction starting with the preparation of key intermediates The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction of azides and nitriles
Industrial Production Methods: For industrial-scale production, batch or continuous flow methods are typically utilized. The reaction parameters, including temperature, pressure, and choice of solvents, are optimized to maximize yield and purity. Solvent-free synthesis approaches, coupled with microwave irradiation or ultrasonication, are explored to enhance reaction rates and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrazole ring is particularly prone to undergo nucleophilic substitution reactions, while the difluorophenyl moiety exhibits reactivity typical of substituted aromatics.
Common Reagents and Conditions: Oxidation reactions often utilize reagents such as hydrogen peroxide or permanganate under acidic or basic conditions. Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Major Products Formed: The reactions yield a range of products depending on the conditions and reagents used. For instance, oxidation may result in the formation of sulfonyl derivatives, whereas reduction could lead to benzyl derivatives or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity : Recent studies have highlighted the potential of tetrazole derivatives in antifungal applications. Compounds similar to N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide have shown promising antifungal properties against various strains of fungi. The tetrazole ring is known for its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes .
Anticancer Properties : Certain derivatives of tetrazole have been investigated for their anticancer activities. Research indicates that compounds containing the tetrazole moiety can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . This compound's structure may enhance its efficacy as an anticancer agent.
Pharmacological Significance : The pharmacological relevance of tetrazole-containing compounds extends to their role as inhibitors of various enzymes and receptors. For instance, they have been studied as potential inhibitors of cyclooxygenase (COX) enzymes and other targets involved in inflammatory pathways. This suggests that this compound could be explored further for anti-inflammatory applications .
Agricultural Applications
Pesticide Development : The unique chemical properties of tetrazole derivatives make them suitable candidates for developing new pesticides. Their ability to disrupt metabolic processes in pests can lead to effective control measures against agricultural pests. Research is ongoing to evaluate the efficacy and safety of such compounds in agricultural settings.
Herbicide Potential : There is also potential for this compound to be developed as a herbicide. The compound's mechanism of action could involve inhibiting critical enzymes in plant growth pathways, thereby controlling unwanted vegetation without harming crops .
Material Science Applications
Polymer Chemistry : The incorporation of tetrazole groups into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymers containing this compound is being conducted to explore its potential in developing advanced materials for various industrial applications.
Sensors and Electronics : Due to its electronic properties, this compound may find applications in sensor technology and electronic devices. Its ability to undergo reversible changes under specific conditions can be harnessed for creating sensitive detection systems.
Mechanism of Action
The compound’s effects are mediated through its interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring can mimic the structure of phosphate groups, allowing it to inhibit enzymes that process phosphorylated substrates. The difluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds:
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide shares structural similarities with other tetrazole-containing compounds such as losartan and irbesartan, which are known for their antihypertensive properties.
Another similar compound is N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-methanesulfonylbenzamide, which lacks the difluorophenyl group but retains similar pharmacological properties.
Uniqueness: The presence of the difluorophenyl group in this compound imparts unique characteristics, such as enhanced hydrophobicity and metabolic stability, making it distinct from its analogs.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Biological Activity
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring and a methanesulfonyl group, which are known to influence biological activity significantly. The presence of the 3,4-difluorophenyl moiety may enhance its interaction with biological targets, potentially leading to increased potency.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, tetrazole derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation and apoptosis induction .
- Antimicrobial Properties : Some derivatives of tetrazole are reported to possess antimicrobial activities. The sulfonamide group may contribute to this effect by interfering with bacterial folate synthesis pathways .
- Anti-inflammatory Effects : Compounds containing methanesulfonamide moieties have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it could inhibit histone deacetylases (HDACs) or thymidylate synthase, both critical in cancer cell proliferation and survival .
- Receptor Interaction : The 3,4-difluorophenyl group may enhance binding affinity to specific receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Against Cancer Cell Lines : A study tested various tetrazole derivatives against human cancer cell lines (e.g., breast and lung cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Antimicrobial Screening : A series of sulfonamide-containing compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Several compounds showed significant inhibition zones in agar diffusion tests .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O3S/c1-27(25,26)14-5-3-2-4-11(14)16(24)19-9-15-20-21-22-23(15)10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRNLMFKBQEKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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